3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
Description
The compound 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. Key structural elements include:
Properties
IUPAC Name |
[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)12-3-1-2-11(8-12)16(25)24-13-4-5-14(24)10-15(9-13)23-7-6-21-22-23/h1-3,6-8,13-15H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSDBHJPKUXWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32Similar compounds have been reported to act as transmembrane anion carriers .
Mode of Action
The exact mode of action of 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32It’s suggested that similar compounds selectively transport chloride ions across the cell membrane .
Biochemical Pathways
The specific biochemical pathways affected by 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32The transport of chloride ions can influence various cellular processes, including the regulation of cell volume, ph, and membrane potential .
Result of Action
The molecular and cellular effects of 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32The transport of chloride ions can influence various cellular processes, including the regulation of cell volume, ph, and membrane potential .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[32Factors such as ph, temperature, and the presence of other ions can potentially influence the activity of similar compounds .
Biological Activity
The compound 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a triazole-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a triazole ring linked to an azabicyclo[3.2.1]octane core, which is significant for its interaction with biological targets. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to various receptors.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit various pharmacological activities, including:
- Antagonism of G Protein-Coupled Receptors (GPCRs) : The azabicyclo[3.2.1]octane scaffold has been associated with the modulation of GPCRs, which play crucial roles in numerous physiological processes .
- Endothelin Receptor Modulation : Studies have shown that related compounds can selectively bind to endothelin A receptors (ET(A)), which are implicated in pulmonary hypertension. For instance, ETP-508, a derivative of the azabicyclo structure, demonstrated significant hypotensive effects in animal models by inhibiting ET-1-induced contractions and reducing pulmonary hypertension symptoms .
The biological activity of this compound likely involves:
- Receptor Binding : The triazole moiety may facilitate binding to metal ions or specific receptor sites, influencing downstream signaling pathways.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic processes or signal transduction pathways.
Study on Endothelin Receptor Antagonism
A study characterized the pharmacological profile of ETP-508 and found that it binds to the ET(A) receptor with over 10,000-fold selectivity compared to the ET(B) receptor. This selectivity is crucial for minimizing side effects associated with broader receptor antagonism. The compound effectively inhibited the hypertensive effects of ET-1 in isolated rat aortic rings and demonstrated a capacity to reverse established pulmonary hypertension in vivo .
Comparative Analysis of Related Compounds
A comparative analysis was conducted on various triazole derivatives to assess their biological activities:
| Compound Name | Target Receptor | Binding Affinity | Effect on Blood Pressure |
|---|---|---|---|
| ETP-508 | ET(A) | >10,000-fold | Significant reduction |
| Compound X | ET(B) | Moderate | Minimal effect |
| Compound Y | GPCR | High | Variable |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Impact on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to analogs with sulfonyl or phenoxy groups (e.g., compound 38 in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility. The bromophenylsulfonyl group in contributes to higher density (1.77 g/cm³), suggesting compact molecular packing.
Metabolic Stability :
- Triazole-containing compounds (e.g., target compound and ) are resistant to oxidative metabolism due to the stable aromatic heterocycle .
- Pyrazole-sulfonyl derivatives (e.g., ) show moderate plasma stability, with extraction methods optimized using cold CH3CN .
Synthetic Accessibility :
- The target compound’s benzoyl group likely requires Friedel-Crafts acylation or similar methods, whereas sulfonamide derivatives (e.g., ) are synthesized via nucleophilic substitution .
- Yields for diaryl-methoxyethylidenyl analogs (e.g., ) range from 65–93%, indicating efficient cycloaddition or coupling steps .
Biological Activity: Fluorinated analogs (e.g., ) exhibit enhanced binding to hydrophobic pockets in receptors, as seen in their elemental analysis (C: 64–69%) .
Q & A
Q. Example Workflow :
| Assay Type | Result (IC) | Notes |
|---|---|---|
| Radioligand binding | 12 nM | High affinity |
| Functional (cAMP) | 450 nM | Low efficacy |
| Resolution | Check allosteric vs. orthosteric binding modes via Schild analysis . |
What computational approaches are effective in predicting the interaction of this compound with target enzymes, and how can these models be validated experimentally?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Glide to model binding poses. Focus on hydrophobic pockets accommodating the trifluoromethylbenzoyl group .
MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energy with MM/GBSA .
Experimental Validation :
- Site-directed mutagenesis: Introduce mutations (e.g., Phe→Ala) in predicted binding residues and measure activity shifts .
- SPR/BLI: Quantify binding kinetics (k/k) to validate docking predictions .
Advanced Consideration : If computational and experimental values diverge, re-evaluate force field parameters or solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
